molecular formula C17H15NO2 B12211946 3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-benzofuran-1(3H)-one

3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-benzofuran-1(3H)-one

Cat. No.: B12211946
M. Wt: 265.31 g/mol
InChI Key: YSEZHQBTJVAGTP-UHFFFAOYSA-N
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Description

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-benzofuran-1(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the Bischler-Napieralski reaction, which is used to form the dihydroisoquinoline ring system. This reaction involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzofuranone core, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: Pd/C, LiAlH4, hydrogen gas.

    Substitution: NBS, halogenating agents, solvents like dichloromethane (DCM).

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and halogenated benzofuranone derivatives.

Scientific Research Applications

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-benzofuran-1(3H)-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The dihydroisoquinoline moiety can bind to enzyme active sites or receptor pockets, modulating their activity. The benzofuranone core can participate in π-π interactions and hydrogen bonding, stabilizing the compound within the target site. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the context of the study.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-benzofuran-1(3H)-one stands out due to its combined dihydroisoquinoline and benzofuranone structure, which imparts unique chemical reactivity and biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable subject for further research.

Properties

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-yl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C17H15NO2/c19-17-15-8-4-3-7-14(15)16(20-17)18-10-9-12-5-1-2-6-13(12)11-18/h1-8,16H,9-11H2

InChI Key

YSEZHQBTJVAGTP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3C4=CC=CC=C4C(=O)O3

Origin of Product

United States

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